An antagonist of ANGIOTENSIN TYPE 1 RECEPTOR with antihypertensive activity due to the reduced pressor effect of ANGIOTENSIN II.
Losartan Potassium
CAS No.: 124750-99-8
Cat. No.: VC21345169
Molecular Formula: C22H22ClKN6O
Molecular Weight: 461.0 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 124750-99-8 |
---|---|
Molecular Formula | C22H22ClKN6O |
Molecular Weight | 461.0 g/mol |
IUPAC Name | potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate |
Standard InChI | InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1 |
Standard InChI Key | XQGZJPMNGZVHQC-UHFFFAOYSA-N |
Isomeric SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] |
SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] |
Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+] |
Appearance | White to Off-White Solid |
Boiling Point | 682 °C |
Colorform | Light yellow solid |
Melting Point | 178-184 183.5-184.5 °C 183.5 - 184.5 °C |
Pharmacological Profile
Pharmacodynamics
In clinical studies, losartan potassium has demonstrated a predictable pharmacodynamic profile. Clinically meaningful decreases in blood pressure have been observed 1-2 weeks after initiating therapy. Maximum reduction of both systolic and diastolic blood pressure is typically achieved after 3-6 weeks of treatment with losartan potassium, and this effect is maintained throughout continued administration .
Dose-Response Relationship
The relationship between losartan potassium dosage and antihypertensive effect has been thoroughly investigated. In a comprehensive clinical trial with 576 patients with mild to moderate essential hypertension, various doses of losartan potassium were evaluated against placebo and enalapril maleate over an 8-week treatment period .
The dose-response relationship was characterized using an Emax-type model, revealing a curvilinear relationship to the plateau-effect point. At trough (24 hours after dosing), analysis indicated that a plateau-effect reduction in supine diastolic blood pressure of 9.9 mm Hg would be observed with a dose of approximately 80 mg/day. At peak effect (6 hours after dosing), the estimated plateau-effect reduction of 11.8 mm Hg would be achieved with a 50 mg/day dose .
Table 1: Mean Reductions from Baseline in Blood Pressure After 8 Weeks (Trough Measurements)
Treatment Group | Reduction in Supine Systolic BP (mm Hg) | Reduction in Supine Diastolic BP (mm Hg) |
---|---|---|
Losartan 10 mg | 7.6 | 7.9 |
Losartan 25 mg | 7.8 | 6.8 |
Losartan 50 mg | 13.0 | 10.1 |
Losartan 100 mg | 8.9 | 9.9 |
Losartan 150 mg | 10.5 | 9.7 |
Enalapril 20 mg | 14.7 | 11.2 |
Placebo | 3.8 | 5.6 |
These findings support the selection of losartan potassium in once-daily doses of 50 to 100 mg to provide optimal reductions in blood pressure during the 24-hour postdosing interval .
Combination Therapy
Adverse Experience | Losartan Groups | Placebo Group | Enalapril Group |
---|---|---|---|
Headache | 10-20% | 10-20% | Lower incidence |
Cough | 3% (Losartan 50 mg) | 3% | 8% |
Nausea | Lower in 50 mg and 150 mg groups* | Higher incidence | Not specified |
Upper respiratory infection | Variable (not dose-related) | Not specified | Not specified |
Nasal congestion | Variable (not dose-related) | Not specified | Not specified |
*Significantly lower compared to placebo (P≤.05)
Notably, cough was recorded as an adverse experience in 8% of enalapril-treated patients compared with 3% in both the placebo and losartan potassium 50 mg groups . This lower incidence of cough with losartan potassium compared to ACE inhibitors represents a potential advantage, as persistent cough is a common reason for discontinuation of ACE inhibitor therapy.
Laboratory Parameters
In controlled clinical trials for essential hypertension, clinically important changes in standard laboratory parameters were rarely associated with losartan potassium administration .
Regarding liver function, elevations of AST and ALT occurred in 1.1% and 1.9% of patients treated with losartan monotherapy, respectively, compared to 0.8% and 1.3% of placebo-treated patients . When elevations greater than or equal to twice the upper limit of normal were compared, the frequency was similar to that observed with placebo.
Hyperkalemia (serum potassium >5.5 mEq/L) occurred in 1.5% of patients treated with losartan in controlled clinical trials for essential hypertension . In a clinical study conducted in type 2 diabetic patients with proteinuria and hypertension, 9.9% of patients treated with losartan and 3.4% of patients treated with placebo developed hyperkalemia . This suggests that monitoring of serum potassium levels may be particularly important in patients with diabetes or renal impairment.
Clinical Applications and Patient Selection
Therapeutic Positioning
Based on clinical trial data, losartan potassium represents an effective first-line or add-on therapy for essential hypertension. The demonstrated efficacy comparable to established antihypertensive agents, combined with a favorable tolerability profile, makes it a valuable option in the therapeutic armamentarium.
Losartan potassium may be particularly beneficial for patients who experience ACE inhibitor-induced cough, as the incidence of cough with losartan appears similar to placebo and significantly lower than with ACE inhibitors . Additionally, the ability to combine losartan with hydrochlorothiazide offers an effective approach for patients with resistant hypertension.
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